N-(2,5-dichloropyridin-3-yl)acetamide
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Overview
Description
N-(2,5-dichloropyridin-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2nd and 5th positions, and an acetamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloropyridin-3-yl)acetamide typically involves the reaction of 2,5-dichloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of 2,5-dichloropyridine and acetamide in the presence of a catalyst like phosphomolybdic acid, which facilitates the acetylation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is typically isolated by crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichloropyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form this compound N-oxide or reduced to form the corresponding amine.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: this compound derivatives with various functional groups.
Oxidation: this compound N-oxide.
Reduction: N-(2,5-dichloropyridin-3-yl)ethylamine.
Scientific Research Applications
N-(2,5-dichloropyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(2,5-dichloropyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure with trichloro substitution.
N-(Pyridin-3-yl)acetamide: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
Uniqueness
N-(2,5-dichloropyridin-3-yl)acetamide is unique due to the presence of two chlorine atoms on the pyridine ring, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in the synthesis of bioactive molecules and advanced materials.
Properties
Molecular Formula |
C7H6Cl2N2O |
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Molecular Weight |
205.04 g/mol |
IUPAC Name |
N-(2,5-dichloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4(12)11-6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H,11,12) |
InChI Key |
SFCIFFIEXHJWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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